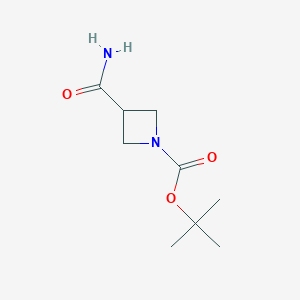

tert-Butyl 3-carbamoylazetidine-1-carboxylate

Description

Historical Context of Azetidine Derivatives in Organic Chemistry

The development of azetidine chemistry traces its origins to the late 19th century, marking a pivotal moment in heterocyclic chemistry. Gabriel and Weiner reported the first synthesis of an azetidine compound in 1888 through the ring closure of 3-bromopropylamine to give the parent azetidine, establishing the foundation for four-membered nitrogen heterocycle chemistry. This initial breakthrough, despite yielding low purity products, demonstrated the feasibility of constructing strained four-membered rings through intramolecular nucleophilic substitution reactions.

The historical significance of azetidine derivatives expanded dramatically following Alexander Fleming's discovery of penicillin, which brought attention to the broader class of beta-lactam antibiotics. The azetidine-2-one structural motif, commonly referred to as the beta-lactam ring, became recognized as a four-membered cyclic amide where the nitrogen atom is linked to the beta-carbon adjacent to the carbonyl group. This discovery catalyzed extensive research into azetidine derivatives, particularly in response to the growing need for more potent compounds to combat bacterial and fungal resistance that emerged in microbial species.

The evolution of azetidine chemistry gained momentum in 1955 with the isolation of the first natural azetidine derivative, L-azetidine-2-carboxylic acid, from Convallaria majalis. This compound was identified as a proline receptor antagonist, establishing the biological relevance of azetidine-containing molecules beyond their synthetic utility. Subsequently, researchers documented additional naturally occurring azetidine derivatives, including mugineic acids and penaresidins, which are components of various biological systems. The discovery in 2007 of one of the most complex azetidine derivatives isolated from Daphniphyllum calycillum further demonstrated the structural diversity achievable within this chemical class.

The historical development of synthetic methodologies for azetidine construction has progressed from simple cyclization reactions to sophisticated approaches including cycloaddition reactions, transformation of other heterocyclic compounds, and strain-release strategies. These advances have established azetidines as versatile scaffolds in organic synthesis, capable of serving as building blocks for complex molecular architectures while maintaining unique reactivity profiles that distinguish them from their three-membered aziridine analogs and five-membered pyrrolidine counterparts.

Structural Significance of Carbamoyl and tert-Butyl Carboxylate Moieties

The structural architecture of this compound incorporates three distinct functional elements that collectively define its chemical behavior and synthetic utility. The carbamoyl group represents a critical structural motif that has gained prominence in pharmaceutical chemistry due to its unique properties as both a structural analogue of amide bonds and a versatile pharmacophore. Research has demonstrated that carbamate groups increase the biological activity of active pharmacophores in structurally diverse natural and synthesized compounds. The conformational and metabolic stability of carbamates, combined with their ability to traverse cell membranes and, in some cases, cross the blood-brain barrier, has established the carbamoyl moiety as a desirable component in pharmacologically important compounds.

The carbamate functionality serves as an effective peptidomimetic, addressing limitations associated with amide-based molecules, particularly their inadequate pharmacokinetic properties, poor in vivo stability, and low bioavailability. Studies have shown that replacing traditional amide linkages with carbamate groups can result in dramatically enhanced potency. For example, substituting the unsaturated ester chain at carbon-6 in fumagillin with an O-(chloroacetyl) carbamoyl moiety resulted in a compound with 50 times greater antitumor activity. Similarly, imidazole and triazole carbamate derivatives of betulinic acid demonstrated 12 times greater potency and reduced cytotoxicity compared to the parent compound.

The tert-butyl carboxylate moiety functions as a crucial protecting group for carboxylic acid functionalities, offering exceptional stability against various nucleophiles and reducing agents while providing convenient deprotection under acidic conditions. This protecting group strategy is particularly valuable in amino acid chemistry and peptide synthesis, where selective protection and deprotection steps are essential for achieving desired synthetic outcomes. The tert-butyl ester group demonstrates remarkable stability against basic conditions and nucleophilic attack, making it suitable for multi-step synthetic sequences that involve harsh reaction conditions.

Recent advances in tert-butylation methodology have employed bis(trifluoromethanesulfonyl)imide as a catalyst, enabling efficient conversion of carboxylic acids to their corresponding tert-butyl esters under mild conditions. This approach has proven particularly effective for amino acid derivatives, where the formation of soluble salts through reaction with amino groups facilitates the subsequent esterification process. The development of these improved synthetic methods has enhanced the accessibility of tert-butyl-protected intermediates, supporting their widespread application in pharmaceutical and materials chemistry research.

| Functional Group | Structural Role | Chemical Properties | Synthetic Advantages |

|---|---|---|---|

| Azetidine Ring | Four-membered heterocycle | Ring strain, reactivity balance | Unique reactivity profile |

| Carbamoyl Group | Amide mimetic | Metabolic stability, membrane permeability | Enhanced biological activity |

| tert-Butyl Carboxylate | Protecting group | Acid-labile, base-stable | Selective deprotection |

Role in Modern Pharmaceutical and Material Science Research

The contemporary significance of this compound and related azetidine derivatives extends across multiple domains of scientific research, with particularly notable contributions to pharmaceutical development and materials science applications. Azetidines have emerged as essential four-membered heterocycles in organic synthesis and medicinal chemistry, driven by their distinctive reactivity characteristics resulting from considerable ring strain combined with enhanced stability relative to three-membered aziridine analogs. This unique balance of reactivity and stability translates into both facile handling properties and controllable reactivity that can be activated under appropriate reaction conditions.

In pharmaceutical research, azetidine-containing compounds have demonstrated a diverse spectrum of biological activities that encompass anticancer, antibacterial, antimicrobial, antischizophrenic, antimalarial, antiobesity, anti-inflammatory, antidiabetic, antiviral, antioxidant, and analgesic properties. Additionally, these compounds have shown efficacy as dopamine antagonists and in the treatment of central nervous system disorders. The molecular rigidity provided by the azetidine scaffold, combined with its satisfactory stability and favorable chemical and biological properties, has established this heterocycle as a valuable framework for medicinal chemistry research.

Contemporary drug discovery efforts have successfully incorporated azetidine motifs into several marketed pharmaceuticals, including azelnidipine (an antihypertensive calcium channel blocker), cobimetinib (a mitogen-activated protein kinase inhibitor), and ximelagatran (an oral anticoagulant). These examples demonstrate the practical translation of azetidine chemistry from academic research to clinical applications, validating the therapeutic potential of this structural class.

The synthetic methodology for azetidine derivatives has experienced remarkable advancement in recent years, with new approaches including ring contraction reactions, cycloaddition processes, carbon-hydrogen activation strategies, Grignard coupling reactions, and strain-release homologation techniques. These methodological developments have expanded the accessibility of functionalized azetidine derivatives, supporting their broader application in pharmaceutical research and development programs.

| Application Domain | Specific Examples | Research Focus | Development Status |

|---|---|---|---|

| Anticancer Research | Structural analogs of established agents | Enhanced potency and selectivity | Preclinical and clinical stages |

| Central Nervous System | Dopamine receptor modulators | Neurological disorder treatment | Advanced research phases |

| Cardiovascular Medicine | Calcium channel blockers | Hypertension management | Marketed pharmaceuticals |

| Infectious Disease | Antimicrobial compounds | Resistance-overcoming strategies | Ongoing development |

In materials science applications, azetidine derivatives have found utility in polymerization processes and as components of advanced materials systems. The cationic ring-opening polymerization of azetidines proceeds through azetidinium ion intermediates, enabling the synthesis of specialized polymeric materials with unique properties. Although the accumulation of positive charges in resulting macromolecules can limit the achievement of high molecular weights, the incorporation of azetidinium functions into prepolymers facilitates their use in cross-linking applications and in the synthesis of block and graft copolymers.

The development of new heterocyclic amino acid derivatives containing azetidine rings has emerged as a significant research area, with applications extending to the preparation of novel building blocks for peptide and protein engineering. These developments have employed sophisticated synthetic strategies, including aza-Michael addition reactions with various heterocyclic amines, yielding functionalized azetidine derivatives with enhanced structural diversity. The successful application of Suzuki-Miyaura cross-coupling reactions to brominated pyrazole-azetidine hybrids has further expanded the synthetic accessibility of complex azetidine-containing structures.

Recent advances in azetidine synthesis have also incorporated lanthanoid trifluoromethanesulfonate catalysts for regioselective intramolecular aminolysis reactions, providing efficient routes to azetidine products even in the presence of acid-sensitive and Lewis basic functional groups. These methodological improvements continue to enhance the synthetic utility of azetidine derivatives, supporting their expanding role in both pharmaceutical and materials science research applications.

Propriétés

IUPAC Name |

tert-butyl 3-carbamoylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-4-6(5-11)7(10)12/h6H,4-5H2,1-3H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMQPVHOELDCAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30612190 | |

| Record name | tert-Butyl 3-carbamoylazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486415-29-6 | |

| Record name | tert-Butyl 3-carbamoylazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 3-carbamoylazetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

The synthesis of tert-butyl 3-carbamoylazetidine-1-carboxylate typically involves the reaction of tert-butyl carbamate with azetidine-1-carboxylate under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions . Industrial production methods may vary, but they often involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Tert-butyl 3-carbamoylazetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane.

Applications De Recherche Scientifique

Organic Synthesis

Tert-butyl 3-carbamoylazetidine-1-carboxylate is utilized as a key intermediate in the synthesis of various organic compounds. Its structural features allow chemists to modify it further to create derivatives with enhanced properties or functionalities.

Research indicates that this compound exhibits potential biological activities, particularly in enzyme inhibition. It may interact with specific enzymes involved in metabolic pathways, making it a candidate for further investigation in drug development.

Therapeutic Applications

Due to its biological activity, this compound is being explored for several therapeutic applications:

- Cancer Therapy : Preliminary studies suggest that it can inhibit tumor growth by targeting metabolic pathways associated with cancer cell proliferation.

- Antimicrobial Activity : Although not primarily an antibiotic, it has shown promise in enhancing the efficacy of existing antibiotics by inhibiting bacterial efflux pumps.

Case Study 1: Antimicrobial Potentiation

A study investigated the effect of this compound on the activity of common antibiotics against Escherichia coli. The results indicated that the compound significantly enhanced antibiotic effectiveness by inhibiting the AcrAB-TolC efflux pump, suggesting its potential as an adjunctive treatment to improve antibiotic efficacy.

Case Study 2: Cancer Cell Line Studies

In vitro studies using various cancer cell lines demonstrated that this compound inhibited cell proliferation in a dose-dependent manner. The mechanism appears to involve apoptosis induction and cell cycle arrest, indicating its potential as a lead compound for further development in oncology.

Mécanisme D'action

The mechanism of action of tert-butyl 3-carbamoylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

tert-Butyl 3-formylazetidine-1-carboxylate

CAS Number: 177947-96-5 Molecular Formula: C₉H₁₅NO₃ Molecular Weight: 185.22 g/mol Key Differences:

tert-Butyl 3-Carbamoylpyrrolidine-1-carboxylate

CAS Number : 122684-34-8

Molecular Formula : C₁₀H₁₈N₂O₃

Molecular Weight : 214.26 g/mol

Key Differences :

- Replaces the azetidine ring with a pyrrolidine (5-membered ring), reducing ring strain and altering conformational flexibility.

- Applications: Used in peptide mimetics due to its resemblance to proline .

tert-Butyl 3-hydroxyazetidine-1-carboxylate

CAS Number: 141699-55-0 Molecular Formula: C₈H₁₅NO₃ Molecular Weight: 173.21 g/mol Key Differences:

tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate

CAS Number : 1262411-27-7

Molecular Formula : C₉H₁₈N₂O₃

Molecular Weight : 202.25 g/mol

Key Differences :

- Features a hydroxymethyl (-CH₂OH) and amino (-NH₂) group at the 3-position, introducing two hydrogen-bonding sites.

- Higher molecular weight (202.25 vs. 200.24 g/mol) and increased steric hindrance compared to the carbamoyl derivative.

Applications : Used in the synthesis of prodrugs and bifunctional linkers .

Comparative Data Table

Research Findings and Trends

Reactivity :

- The carbamoyl group in this compound shows superior stability under basic conditions compared to the formyl analog, which is prone to oxidation .

- The hydroxyl derivative (CAS 141699-55-0) undergoes rapid dehydration under acidic conditions, limiting its utility in low-pH environments .

Biological Activity :

- Carbamoyl-containing compounds exhibit higher binding affinity to protease targets than hydroxyl or formyl analogs due to hydrogen-bonding interactions .

- Pyrrolidine derivatives (e.g., CAS 122684-34-8) demonstrate improved oral bioavailability compared to azetidine-based compounds, likely due to reduced ring strain .

Synthetic Utility :

Activité Biologique

tert-Butyl 3-carbamoylazetidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 486415-29-6

- Molecular Weight : Approximately 201.25 g/mol

- Purity : >95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in disease processes.

Enzyme Inhibition

Studies have shown that this compound may inhibit enzymes related to metabolic pathways, potentially impacting conditions such as cancer and metabolic disorders. The precise mechanism remains under investigation, but initial findings suggest it may interfere with enzyme-substrate interactions, thereby altering metabolic flux .

Therapeutic Applications

Due to its biological activity, this compound could have applications in several therapeutic areas:

- Cancer Therapy : Its potential to inhibit tumor growth by targeting specific metabolic pathways makes it a candidate for cancer treatment.

- Antimicrobial Activity : Although not primarily classified as an antibiotic, it has been studied for its ability to enhance the efficacy of existing antibiotics by inhibiting bacterial efflux pumps .

Case Study 1: Antimicrobial Potentiation

A study examined the effect of this compound on the efficacy of common antibiotics against E. coli. The compound was found to significantly enhance the activity of several antibiotics by inhibiting the AcrAB-TolC efflux pump. This suggests that while the compound itself may not possess intrinsic antibacterial properties, it can be used to potentiate the effects of other antimicrobial agents .

Case Study 2: Cancer Cell Line Studies

In vitro studies using various cancer cell lines demonstrated that this compound inhibited cell proliferation in a dose-dependent manner. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a potential lead compound for further development in oncology .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for tert-Butyl 3-carbamoylazetidine-1-carboxylate, and how can reaction conditions be optimized for high yield?

The synthesis typically involves introducing the carbamoyl group to a pre-functionalized azetidine core. A common approach includes coupling reactions (e.g., using carbodiimide-based reagents) under anhydrous conditions. Optimization can be achieved via Design of Experiments (DoE) to assess variables like temperature (e.g., 20–25°C), solvent polarity (e.g., dichloromethane or THF), and reaction time (2–24 hours). Silica gel column chromatography with gradients of ethyl acetate/hexane is recommended for purification .

Q. How can researchers ensure the purity of this compound, and what analytical techniques are most effective?

Purity is verified using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C in CDCl₃ or DMSO-d₆). LC-MS can confirm molecular weight ([M+H]+ expected at ~243.3 g/mol). For crystalline samples, X-ray diffraction (using SHELXL for refinement) resolves structural ambiguities .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Use PPE (gloves, goggles) and avoid inhalation/contact. Store refrigerated (2–8°C) in airtight containers under inert gas (N₂/Ar). Carbon monoxide/nitrogen oxides may form during decomposition; use dry chemical extinguishers for fires .

Advanced Research Questions

Q. How do hydrogen bonding interactions influence the crystallographic structure of this compound, and what methods are used to analyze these interactions?

The carbamoyl group participates in N–H···O hydrogen bonds, stabilizing the crystal lattice. Single-crystal X-ray diffraction (SCXRD) with SHELX software resolves bond lengths/angles. Hirshfeld surface analysis quantifies intermolecular interactions, while density functional theory (DFT) predicts electronic contributions .

Q. What strategies can be employed to resolve contradictions in spectroscopic data when characterizing this compound?

Discrepancies in NMR/IR peaks may arise from tautomerism or solvent effects. Use variable-temperature NMR to probe dynamic processes. Complementary techniques like 2D-COSY or NOESY clarify spin-spin coupling. For chiral centers, polarimetry or chiral HPLC confirms enantiopurity .

Q. In the context of drug discovery, how can this compound serve as a precursor for bioactive molecule synthesis?

The azetidine ring’s strained geometry enhances binding affinity in protease inhibitors or kinase modulators. The tert-butyl group can be deprotected (e.g., TFA/CH₂Cl₂) to generate free amines for further functionalization. Computational docking (e.g., AutoDock Vina) predicts interactions with targets like GPCRs or ion channels .

Q. Methodological Notes

- Synthetic Optimization : Use flow chemistry for scalable, reproducible synthesis under controlled conditions .

- Safety Compliance : Follow GHS guidelines for labeling and disposal of azetidine derivatives .

- Data Validation : Cross-reference experimental results with PubChem/DSSTox databases for structural consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.